molecular formula C30H61NO5 B12689693 3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate CAS No. 96507-75-4

3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate

Cat. No.: B12689693
CAS No.: 96507-75-4
M. Wt: 515.8 g/mol
InChI Key: GBWKVMIBMYVCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate is a complex organic compound with a molecular formula of C₃₀H₆₁NO₅.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their subsequent reactions under controlled conditions to form the final product. Common reagents used in the synthesis include 2-hydroxypropylamine and 2-methyl-2-nonylundecanoic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and interact with various enzymes and receptors, thereby influencing biochemical reactions and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Bis(2-hydroxyethyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate
  • 3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-decylundecanoate

Uniqueness

Its specific arrangement of hydroxyl and amino groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

96507-75-4

Molecular Formula

C30H61NO5

Molecular Weight

515.8 g/mol

IUPAC Name

[3-[bis(2-hydroxypropyl)amino]-2-hydroxypropyl] 2-methyl-2-nonylundecanoate

InChI

InChI=1S/C30H61NO5/c1-6-8-10-12-14-16-18-20-30(5,21-19-17-15-13-11-9-7-2)29(35)36-25-28(34)24-31(22-26(3)32)23-27(4)33/h26-28,32-34H,6-25H2,1-5H3

InChI Key

GBWKVMIBMYVCPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CN(CC(C)O)CC(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.